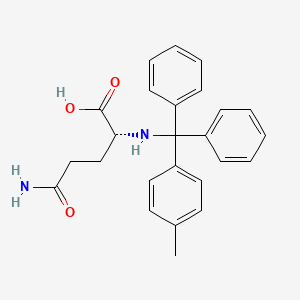
(R)-5-Amino-2-((diphenyl(p-tolyl)methyl)amino)-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-5-Amino-2-((diphenyl(p-tolyl)methyl)amino)-5-oxopentanoic acid is a complex organic compound with a unique structure that includes an amino group, a diphenyl(p-tolyl)methyl group, and a 5-oxopentanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Amino-2-((diphenyl(p-tolyl)methyl)amino)-5-oxopentanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the diphenyl(p-tolyl)methyl group: This step involves the reaction of p-tolylmagnesium bromide with benzophenone to form the diphenyl(p-tolyl)methyl intermediate.
Introduction of the amino group: The intermediate is then reacted with an appropriate amine to introduce the amino group.
Formation of the 5-oxopentanoic acid moiety: The final step involves the reaction of the intermediate with a suitable reagent to form the 5-oxopentanoic acid moiety.
Industrial Production Methods
Industrial production of ®-5-Amino-2-((diphenyl(p-tolyl)methyl)amino)-5-oxopentanoic acid may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
®-5-Amino-2-((diphenyl(p-tolyl)methyl)amino)-5-oxopentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxyl derivatives.
Aplicaciones Científicas De Investigación
®-5-Amino-2-((diphenyl(p-tolyl)methyl)amino)-5-oxopentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ®-5-Amino-2-((diphenyl(p-tolyl)methyl)amino)-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Propiedades
Fórmula molecular |
C25H26N2O3 |
|---|---|
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
(2R)-5-amino-2-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C25H26N2O3/c1-18-12-14-21(15-13-18)25(19-8-4-2-5-9-19,20-10-6-3-7-11-20)27-22(24(29)30)16-17-23(26)28/h2-15,22,27H,16-17H2,1H3,(H2,26,28)(H,29,30)/t22-/m1/s1 |
Clave InChI |
SPFGKGJVXUPRIX-JOCHJYFZSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@H](CCC(=O)N)C(=O)O |
SMILES canónico |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCC(=O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl (1S,5S,6R)-5-((tert-butoxycarbonyl)amino)-3-cyano-7-azabicyclo[4.1.0]hept-2-ene-7-carboxylate](/img/structure/B11828976.png)
![N-{[(2R,4aR,8aR)-2-methyl-1,2,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-8a-yl]methyl}aniline](/img/structure/B11828991.png)

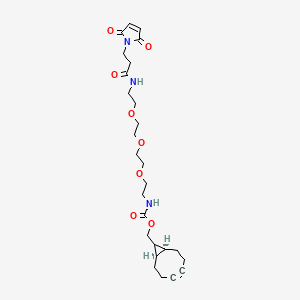
![2-([1,4'-Bipiperidin]-1'-YL)-5-bromo-1,3,4-thiadiazole](/img/structure/B11829013.png)
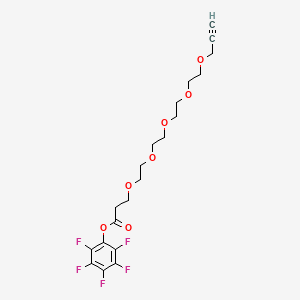
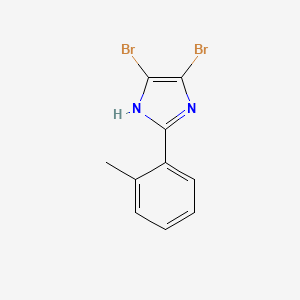
![N-[2-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzenesulfonamide](/img/structure/B11829032.png)
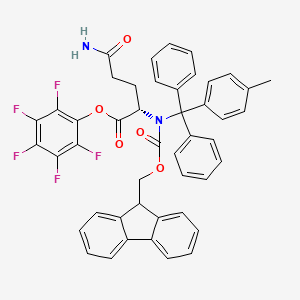
![[(E)-[amino-(4-nitrophenyl)methylidene]amino] 4-chlorobenzoate](/img/structure/B11829042.png)
![Octanoic acid, (1S,2R)-2,3-dihydro-1-[[(4-methylphenyl)sulfonyl]amino]-1H-inden-2-yl ester](/img/structure/B11829044.png)
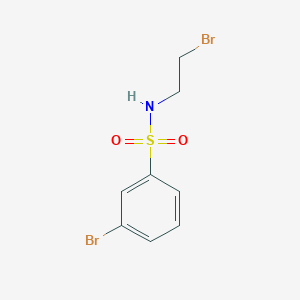
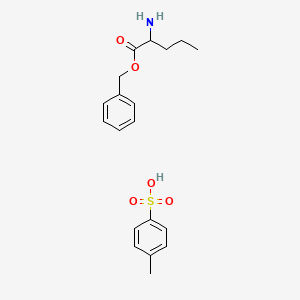
![3-Tert-butyl 9-methyl 3-azaspiro[5.5]undecane-3,9-dicarboxylate](/img/structure/B11829053.png)
